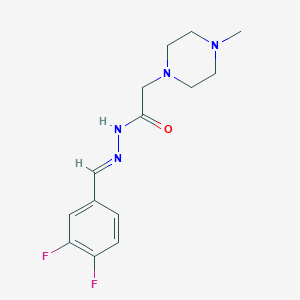![molecular formula C15H25F3N2O3 B5570190 2-(3-羟基丙基)-9-(3,3,3-三氟-2-羟基丙基)-2,9-二氮杂螺[5.5]十一烷-3-酮](/img/structure/B5570190.png)
2-(3-羟基丙基)-9-(3,3,3-三氟-2-羟基丙基)-2,9-二氮杂螺[5.5]十一烷-3-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-hydroxypropyl)-9-(3,3,3-trifluoro-2-hydroxypropyl)-2,9-diazaspiro[5.5]undecan-3-one is a useful research compound. Its molecular formula is C15H25F3N2O3 and its molecular weight is 338.37 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(3-hydroxypropyl)-9-(3,3,3-trifluoro-2-hydroxypropyl)-2,9-diazaspiro[5.5]undecan-3-one is 338.18172715 g/mol and the complexity rating of the compound is 409. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(3-hydroxypropyl)-9-(3,3,3-trifluoro-2-hydroxypropyl)-2,9-diazaspiro[5.5]undecan-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-hydroxypropyl)-9-(3,3,3-trifluoro-2-hydroxypropyl)-2,9-diazaspiro[5.5]undecan-3-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Synthesis and Chemical Properties
Synthesis Techniques : Innovative synthesis techniques for similar compounds have been explored. For instance, Li et al. (2014) synthesized ethyl-7,11-diaryl-9-hydroxy-1,3,5-trioxo-9-(trifluoromethyl)-8-oxa-2,4-diazaspiro[5.5]undecane-10-carboxylate derivatives through a one-pot, multi-component reaction catalyzed by Et3N (Li et al., 2014).
Catalyst-Free Synthesis : Aggarwal et al. (2014) reported the synthesis of 2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraones and 3-thioxo-2,4-diazaspiro[5.5]undecane-1,5,9-triones through a double Michael addition reaction without any catalyst (Aggarwal, Vij, & Khurana, 2014).
Biological and Pharmacological Applications
Biological Activity and Treatment Potential : Blanco‐Ania et al. (2017) discussed the potential of 1,9-diazaspiro[5.5]undecanes, which are structurally similar, in treating various disorders including obesity, pain, and cardiovascular diseases (Blanco‐Ania, Heus, & Rutjes, 2017).
Antihypertensive Properties : Clark et al. (1983) explored 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones for their antihypertensive properties in a rat model (Clark et al., 1983).
Material Science and Polymer Applications
Polymer Science : Nita et al. (2011) investigated the emulsion copolymerization process involving 2-hydroxyethyl methacrylate and 3,9-divinyl-2,4,8,10-tetraoxaspiro[5.5]-undecane, focusing on potential applications as biomaterials (Nita, Chiriac, & Nistor, 2011).
Biodegradable Copolymers : Xu et al. (2006) synthesized biodegradable copolymers from cyclic carbonate and D,L-lactide, indicating potential for controlled degradation in biomedical applications (Xu, Liu, & Zhuo, 2006).
Safety and Regulatory Aspects
- Safety Evaluation : A scientific opinion from EFSA assessed the safety of a related compound, 3,9-bis[2-(3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propionyloxy)-1,1-dimethylethyl]-2,4,8,10-tetraoxaspiro[5,5]undecane, for use in food contact materials, highlighting its safety within certain migration limits (Flavourings, 2012).
The scientific research applications of 2-(3-hydroxypropyl)-9-(3,3,3-trifluoro-2-hydroxypropyl)-2,9-diazaspiro[5.5]undecan-3-one and related compounds have been explored in various studies. Below are the key findings from the relevant research:
Synthesis and Chemical Properties
Synthesis Techniques : Innovative synthesis techniques for similar compounds have been explored. For instance, Li et al. (2014) synthesized ethyl-7,11-diaryl-9-hydroxy-1,3,5-trioxo-9-(trifluoromethyl)-8-oxa-2,4-diazaspiro[5.5]undecane-10-carboxylate derivatives through a one-pot, multi-component reaction catalyzed by Et3N (Li et al., 2014).
Catalyst-Free Synthesis : Aggarwal et al. (2014) reported the synthesis of 2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraones and 3-thioxo-2,4-diazaspiro[5.5]undecane-1,5,9-triones through a double Michael addition reaction without any catalyst (Aggarwal, Vij, & Khurana, 2014).
Biological and Pharmacological Applications
Biological Activity and Treatment Potential : Blanco‐Ania et al. (2017) discussed the potential of 1,9-diazaspiro[5.5]undecanes, which are structurally similar, in treating various disorders including obesity, pain, and cardiovascular diseases (Blanco‐Ania, Heus, & Rutjes, 2017).
Antihypertensive Properties : Clark et al. (1983) explored 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones for their antihypertensive properties in a rat model (Clark et al., 1983).
Material Science and Polymer Applications
Polymer Science : Nita et al. (2011) investigated the emulsion copolymerization process involving 2-hydroxyethyl methacrylate and 3,9-divinyl-2,4,8,10-tetraoxaspiro[5.5]-undecane, focusing on potential applications as biomaterials (Nita, Chiriac, & Nistor, 2011).
Biodegradable Copolymers : Xu et al. (2006) synthesized biodegradable copolymers from cyclic carbonate and D,L-lactide, indicating potential for controlled degradation in biomedical applications (Xu, Liu, & Zhuo, 2006).
Safety and Regulatory Aspects
- Safety Evaluation : A scientific opinion from EFSA assessed the safety of a related compound, 3,9-bis[2-(3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propionyloxy)-1,1-dimethylethyl]-2,4,8,10-tetraoxaspiro[5,5]undecane, for use in food contact materials, highlighting its safety within certain migration limits (Flavourings, 2012).
属性
IUPAC Name |
2-(3-hydroxypropyl)-9-(3,3,3-trifluoro-2-hydroxypropyl)-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25F3N2O3/c16-15(17,18)12(22)10-19-7-4-14(5-8-19)3-2-13(23)20(11-14)6-1-9-21/h12,21-22H,1-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQUPKVQXTZDAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(CC2)CC(C(F)(F)F)O)CN(C1=O)CCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(3,4-dimethylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5570115.png)
![(4-Fluorophenyl)-[4-(pyridine-4-carbonyl)piperazin-1-yl]methanone](/img/structure/B5570129.png)
![N'-({(2S,4S)-4-fluoro-1-[(1,3,7-trimethyl-1H-indol-2-yl)carbonyl]pyrrolidin-2-yl}methyl)-N,N-dimethylurea](/img/structure/B5570138.png)
![4-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5570143.png)

![8-fluoro-N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]-2-quinolinecarboxamide](/img/structure/B5570150.png)
![1-[5-HYDROXY-1-(2-HYDROXYETHYL)-2-METHYL-1H-INDOL-3-YL]ETHAN-1-ONE](/img/structure/B5570158.png)
![(3R*,4R*)-1-[3-(benzylthio)propanoyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5570170.png)
![6-methyl-2-[2-(6-methyl-1,3-benzoxazol-2-yl)ethyl]-1,3-benzoxazole](/img/structure/B5570179.png)
![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B5570194.png)
![2-(azepan-1-yl)-N-[(E)-(5-bromothiophen-2-yl)methylideneamino]acetamide](/img/structure/B5570199.png)
![((3R*,4R*)-1-[(2,3-dimethyl-1H-indol-5-yl)carbonyl]-4-{[(2-methoxyethyl)(methyl)amino]methyl}pyrrolidin-3-yl)methanol](/img/structure/B5570206.png)
![ethyl 2-[(1-benzofuran-2-ylcarbonyl)amino]benzoate](/img/structure/B5570210.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluoro-N-isopropylbenzamide](/img/structure/B5570213.png)
